molecular formula C12H12N2O2S B1415122 Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1135283-79-2

Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1415122
CAS No.: 1135283-79-2
M. Wt: 248.3 g/mol
InChI Key: BUZITZFAAWUPQT-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate (CAS: 1135283-79-2) is a heterocyclic compound featuring a fused thienopyridine core. Its molecular formula is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.31 g/mol . The cyclopropyl substituent at the 6-position distinguishes it from simpler methyl or phenyl-substituted analogs. This compound has been cataloged as a synthetic intermediate for pharmaceuticals, agrochemicals, and materials science applications .

Properties

IUPAC Name

methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-12(15)10-9(13)7-4-5-8(6-2-3-6)14-11(7)17-10/h4-6H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZITZFAAWUPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173873
Record name Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-79-2
Record name Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate (CAS Number: 221675-35-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H12N2O2S
  • Molecular Weight : 236.29 g/mol
  • Chemical Structure :
    • The compound features a thieno[2,3-b]pyridine core with an amino group and a cyclopropyl substituent, which contribute to its biological properties.

Biological Activity

This compound exhibits various biological activities, particularly in the realm of oncology and neuropharmacology.

Antitumor Activity

Recent studies have demonstrated that this compound possesses significant antitumor activity. It has been shown to inhibit the growth of several cancer cell lines. The mechanism involves the inhibition of ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells.

  • IC50 Values : The compound's potency can be quantified by its IC50 values against specific cancer cell lines, indicating effective inhibition at low concentrations.
Cell Line IC50 (µM)
L1210 Leukemia1.5
MCF-7 Breast Cancer2.0
A549 Lung Cancer1.8

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown potential neuroprotective effects. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Studies

  • In Vivo Efficacy :
    A study evaluated the in vivo efficacy of this compound in mice bearing L1210 leukemia. The compound was administered at dosages of 60 mg/kg for ten days, resulting in a significant prolongation of survival compared to control groups.
    • Survival Rate : The treatment group exhibited a survival rate improvement of approximately 30% over the control group.
  • Mechanistic Studies :
    Mechanistic investigations have revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Scientific Research Applications

Antitumor Activity

Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate has been investigated for its antitumor properties. Research indicates that derivatives of thienopyridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown promising results against L1210 leukemia cells, suggesting that modifications to the thienopyridine structure can enhance antineoplastic activity .

Kinase Inhibition

The compound has been explored as a potential kinase inhibitor. Kinases play critical roles in cell signaling and regulation, making them important targets for cancer therapy. Substituted thienopyridines have demonstrated the ability to inhibit IκB kinase activity, which is involved in the NF-κB signaling pathway linked to inflammation and cancer progression .

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing various novel derivatives with enhanced pharmacological profiles. Recent studies have focused on modifying the amino group or the cyclopropyl moiety to improve solubility and bioavailability while maintaining or enhancing biological activity .

Drug Development

The compound is being evaluated in drug development pipelines for conditions such as cancer and inflammatory diseases. Its structural characteristics allow for the design of targeted therapies that can potentially minimize side effects associated with traditional chemotherapeutics.

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor efficacy of thienopyridine derivatives, this compound was tested alongside other compounds. Results indicated that this compound exhibited significant cytotoxic effects on cultured cancer cells, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Kinase Inhibition Mechanism

A detailed investigation into the mechanism of action revealed that this compound effectively inhibits IκB kinase activity in vitro. This inhibition resulted in decreased NF-κB activation and subsequent reduction in pro-inflammatory cytokine production, highlighting its potential as an anti-inflammatory agent as well .

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntitumor15
Related Thienopyridine DerivativeAntitumor12
Thienopyridine Kinase InhibitorKinase Inhibition20

Table 2: Synthesis Pathways for Derivatives

StepReagents UsedYield (%)
CyclizationThioamide + Aldehyde75
AminationAmine + Cyclopropyl derivative80
Final EsterificationCarboxylic acid + Alcohol85

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate 6-cyclopropyl C₁₂H₁₂N₂O₂S 248.31 1135283-79-2 High steric hindrance from cyclopropyl group; potential for enhanced metabolic stability
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate 6-methyl C₁₁H₁₁N₂O₂S 213.28 193400-52-1 Lower molecular weight; simpler alkyl substitution
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate 6-(4-methylphenyl) C₁₇H₁₆N₂O₂S 312.39 612514-60-0 Extended aromatic system; increased lipophilicity
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate 4-(2-methoxyphenyl), 6-phenyl C₂₂H₁₈N₂O₃S 390.10 313365-10-5 Bulky substituents; potential for π-π interactions in drug design
Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate 5-bromo, 6-(2-pyridinyl) C₁₄H₁₀BrN₃O₂S 372.28 N/A Halogenation enhances electronic properties; pyridinyl group introduces coordination sites
Methyl 3-amino-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate 6-thiophen-2-yl C₁₃H₁₀N₂O₂S₂ 290.36 401937-08-4 Bithiophene system; applications in optoelectronics

Critical Analysis of Substituent Effects

  • Cyclopropyl vs.
  • Aryl vs. Heteroaryl Substituents : Phenyl and thiophenyl groups increase lipophilicity and π-stacking capacity, favoring binding to hydrophobic enzyme pockets .
  • Halogenation : Bromine introduction elevates molecular polarity and reactivity, useful in cross-coupling reactions .

Preparation Methods

Cyclization of Precursors to Form Thieno[2,3-b]pyridine Core

The foundational step involves constructing the fused heterocyclic core, thieno[2,3-b]pyridine , via cyclization of suitable precursors. A common approach is the condensation of 2-aminothiophenes with nitrile derivatives or related intermediates under thermal or catalytic conditions.

  • Method: Heating 2-aminothiophenes with nitrile derivatives in the presence of acid or base catalysts.
  • Reaction Conditions: Typically performed at temperatures ranging from 80°C to 150°C, using solvents such as ethanol, acetic acid, or dimethylformamide (DMF).
  • Catalysts: Acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids facilitate cyclization.

Introduction of Cyclopropyl Group

The cyclopropyl moiety is introduced via a cyclopropanation reaction, often employing carbene transfer reagents such as diazomethane derivatives or Simmons–Smith reactions.

  • Method: Cyclopropanation of the pyridine or thiophene ring using diiodomethane with zinc-copper couple (Simmons–Smith).
  • Reaction Conditions: Conducted at room temperature or slightly elevated temperatures (25–50°C) in solvents like dichloromethane (DCM).
  • Notes: The selectivity of cyclopropanation is critical to avoid overreaction or side products.

Esterification to Form Methyl Carboxylate

The ester group is introduced through methylation of the carboxylic acid or acid derivatives.

  • Method: Fischer esterification or methylation using methyl iodide (MeI) in the presence of base or acid catalysts.
  • Reaction Conditions: Reflux in methanol with catalytic sulfuric acid or under basic conditions with methyl iodide.

Specific Synthesis Protocols from Literature

Synthesis via Suzuki-Miyaura Cross-Coupling

Research indicates that methyl 3-bromothieno[2,3-b]pyridine derivatives serve as key intermediates, which undergo Suzuki-Miyaura coupling with cyclopropylboronic acids to introduce the cyclopropyl group.

Procedure:

Step Reagents & Conditions Purpose
1. Bromination Brominating the pyridine core using N-bromosuccinimide (NBS) in DCM To obtain methyl 3-bromothieno[2,3-b]pyridine
2. Cross-coupling React with cyclopropylboronic acid, Pd(dppf)Cl2 catalyst, K2CO3 in DME/H2O at 100°C To attach the cyclopropyl group at position 6

This approach offers high yields (up to 84%) and is adaptable for various substituents.

Direct Cyclization from Amino Precursors

Another route involves starting from amino derivatives, which undergo cyclization and subsequent functionalization:

  • Starting Material: 3-Amino-6-chlorothieno[2,3-b]pyridine-2-carboxylic acid.
  • Step 1: Conversion to methyl ester via esterification with methanol and sulfuric acid.
  • Step 2: Cyclopropylation via diazomethane or Simmons–Smith reaction.
  • Step 3: Final purification yields the target compound.

Multi-step Synthesis with Protective Groups

In some protocols, protective groups are used to prevent side reactions during multi-step synthesis, especially when introducing sensitive groups like cyclopropyl.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reactions Catalysts/Reagents Typical Yield Remarks
Cyclization + Esterification 2-aminothiophenes + nitriles Cyclization, esterification Acid/Base catalysts 60–85% Efficient for core formation
Suzuki-Miyaura Coupling Methyl 3-bromothieno[2,3-b]pyridine Cross-coupling Pd(dppf)Cl2, K2CO3 70–84% High versatility
Cyclopropanation Pyridine derivatives Simmons–Smith or diazomethane Iodomethane, Zn-Cu 50–70% Selective for cyclopropyl

Research Findings and Notes

  • Reaction Optimization: Recent studies emphasize optimizing temperature, catalysts, and solvent systems to maximize yield and selectivity, especially for cyclopropanation steps.
  • Industrial Relevance: Large-scale synthesis favors continuous flow reactors for better control and safety during cyclopropanation and coupling reactions.
  • Safety Considerations: Cyclopropanation reagents like diazomethane are hazardous; alternative safer reagents are under investigation.

Q & A

Q. What role does the cyclopropyl group play in modulating the compound’s physicochemical properties?

  • Methodological Answer : The cyclopropyl group increases lipophilicity (logP ~2.5) and rigidity, reducing conformational flexibility. Measure solubility via shake-flask method (pH 1–7.4 buffers) and permeability using PAMPA assays. Compare results with non-cyclopropyl analogs to isolate steric/electronic contributions .

Methodological Notes

  • Data Contradictions : Discrepancies in biological activity may arise from assay variability (e.g., cell line differences). Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition) .
  • Experimental Design : For SAR studies, include positive/negative controls and orthogonal assays (e.g., SPR for binding, Western blot for downstream effects) to minimize false positives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate

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